Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate” is C8H12O4 . The InChI code is 1S/C8H12O4/c1-8(2)4-12-5(6(8)9)7(10)11-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate” has a molecular weight of 172.18 . The storage temperature is not specified . The physical form of this compound is not specified .Scientific Research Applications
Chemical Synthesis and Catalysis
Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate is a versatile compound used in chemical synthesis, showcasing its applicability in the creation of complex molecules. One notable application is in the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction, which synthesizes highly functionalized cyclopentanes. This process highlights the compound's role in generating optically active structures, essential for medicinal chemistry and material science (Yakura et al., 1999).
Organic Chemistry Transformations
In organic chemistry, this compound has facilitated uncommon transformations, leading to various products depending on the applied base. This demonstrates its flexibility in chemical reactions and potential in synthesizing novel organic molecules with specific properties (Ivanova et al., 2006).
Catalytic Oxidative Carbonylation
The compound has been used in palladium-catalyzed oxidative carbonylation reactions to produce heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions underscore the compound's utility in constructing cyclic structures, which are crucial in developing pharmaceuticals and agrochemicals (Bacchi et al., 2005).
Biopolymer Modification
The chemical modification of xylan with derivatives of this compound has been explored to produce biopolymer ethers and esters with unique properties. This research area opens up applications in developing new materials from renewable resources, highlighting the compound's role in green chemistry and material science (Petzold-Welcke et al., 2014).
Antimicrobial Agents
Synthesis of novel pyrrole derivatives from this compound has shown significant antimicrobial activities. This application demonstrates its potential in developing new antimicrobial agents, addressing the growing need for novel antibiotics due to resistance issues (Hublikar et al., 2019).
properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)6(7(10)11-3)5(9)4-12-8/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQFVFRZYKWDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)CO1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate | |
CAS RN |
3132-21-6 | |
Record name | methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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